molecular formula C15H17N3O2S B5767617 N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No. B5767617
M. Wt: 303.4 g/mol
InChI Key: WMODKYIZHUABFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)thiourea is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is commonly referred to as DPTU and has been found to exhibit various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DPTU involves the inhibition of various enzymes and proteins in the body. It has been found to inhibit the activity of protein tyrosine phosphatases, which are involved in various cellular processes such as cell growth and differentiation. Additionally, DPTU has been found to inhibit the activity of various kinases and phosphatases involved in cancer cell proliferation.
Biochemical and Physiological Effects
DPTU has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. Additionally, DPTU has been found to exhibit neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using DPTU in lab experiments is its ability to selectively inhibit specific enzymes and proteins. Additionally, DPTU has been found to exhibit low toxicity and high stability. However, one limitation of using DPTU in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of DPTU. One potential direction is the development of DPTU derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of DPTU and its potential therapeutic applications. Finally, the development of DPTU-based therapies for various diseases such as cancer and viral infections is an exciting area of research.

Synthesis Methods

The synthesis of DPTU involves the reaction of 3,4-dimethoxybenzylamine with 3-pyridinecarboxaldehyde in the presence of thiourea. This reaction results in the formation of DPTU, which can be purified through recrystallization. The purity of DPTU can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

DPTU has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antifungal activities. Additionally, DPTU has been studied for its potential use as a neuroprotective agent and for its ability to inhibit protein tyrosine phosphatases.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-19-13-6-5-12(8-14(13)20-2)18-15(21)17-10-11-4-3-7-16-9-11/h3-9H,10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMODKYIZHUABFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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